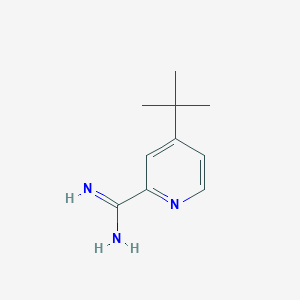

4-(tert-Butyl)picolinimidamide

Description

Contextualization within Picolinimidamide (B1582038) Chemistry and Pyridine-Based Ligands

4-(tert-Butyl)picolinimidamide belongs to the broader class of picolinimidamides, which are derivatives of picolinic acid. These compounds are characterized by a pyridine (B92270) ring substituted with a carboximidamide group. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a vast array of chemical compounds, including pharmaceuticals, agrochemicals, and functional materials. researchgate.net

The defining feature of picolinimidamides is the presence of the picolinimidamide functional group, which consists of a pyridine ring attached to a carboximidamide group (-C(=NH)NH2). This group's unique electronic and steric properties make picolinimidamides valuable ligands in coordination chemistry. researchgate.netacs.orgwikipedia.org Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The nitrogen atoms in both the pyridine ring and the imidamide group can act as donor atoms, allowing these molecules to form stable complexes with various metal ions. researchgate.netrsc.org

The introduction of a tert-butyl group at the 4-position of the pyridine ring in this compound significantly influences its properties. The bulky tert-butyl group can impact the molecule's solubility, lipophilicity, and steric hindrance, which in turn affects its reactivity and how it interacts with other molecules, including biological targets. mdpi.com

| Compound Family | Core Structure | Key Functional Group | Role in Chemistry |

| Pyridine Derivatives | Pyridine Ring | Varies | Building blocks for pharmaceuticals, agrochemicals, ligands. researchgate.net |

| Picolinimidamides | Picolinimidamide | Carboximidamide | Ligands in coordination chemistry, intermediates in synthesis. researchgate.netdntb.gov.ua |

| 4-Substituted Pyridines | Pyridine Ring | Substituent at 4-position | Modified electronic and steric properties. |

Historical Development and Initial Syntheses of Picolinimidamide Scaffolds

The exploration of pyridine derivatives has a rich history, with initial interest in fluorinated versions gaining traction in the mid-20th century. The synthesis of the basic picolinimidamide scaffold can be achieved through various methods. A common approach involves the Pinner reaction, which utilizes a nitrile, in this case, a cyanopyridine, as a starting material. acs.org For instance, 2-cyanopyridine (B140075) can be converted to picolinimidamide hydrochloride using ammonium (B1175870) chloride in the presence of hydrogen chloride. nih.gov

Current Research Landscape and Emerging Academic Significance of this compound

In recent years, this compound, often in its hydrochloride salt form, has emerged as a compound of significant interest in diverse areas of chemical research. sigmaaldrich.comnih.gov Its structure, featuring a bulky tert-butyl group, makes it a valuable building block in the synthesis of more complex molecules. nih.gov

One notable application is in the development of novel antibiotics. Research has shown that incorporating the 4-(tert-butyl)phenyl moiety into certain heterocyclic structures can lead to compounds with promising antibacterial and antibiofilm activity. rsc.org Specifically, phenylthiazole derivatives containing a t-butyl group have demonstrated potency against multidrug-resistant bacterial pathogens. nih.gov

Furthermore, picolinimidamide derivatives, in general, are being investigated for their potential as anticancer and antimicrobial agents. smolecule.com The ability of these compounds to act as ligands and form metal complexes also opens up avenues for their use in catalysis and materials science. mdpi.comsmolecule.com For example, picolinimidamide-based ligands have been used in the synthesis of copper(II) complexes, with studies exploring their structural and thermal properties. mdpi.com

The table below summarizes some of the key research applications of picolinimidamide derivatives, including those with structural similarities to this compound.

| Research Area | Specific Application | Key Feature of Picolinimidamide | Reference |

| Medicinal Chemistry | Antibacterial Agents | Structural scaffold for novel antibiotics. | nih.govrsc.org |

| Medicinal Chemistry | Anticancer/Antimicrobial Agents | Potential to inhibit cell proliferation. | smolecule.com |

| Coordination Chemistry | Metal Complex Formation | Ligand for transition metals like copper. | mdpi.com |

| Organic Synthesis | Synthetic Intermediate | Building block for more complex molecules. | rsc.orgresearchgate.net |

Overview of Multidisciplinary Research Approaches for Complex Chemical Compounds

The study of complex chemical compounds like this compound increasingly relies on multidisciplinary approaches that integrate various scientific fields. illinois.eduintegratedpublications.inintegratedpublications.in This collaborative effort is crucial for comprehensively understanding a compound's properties and potential applications.

For instance, the development of new drugs often involves a synergy between synthetic chemistry, computational biology, and pharmacology. rsc.orgdrugdiscoverytrends.com Synthetic chemists design and create new molecules, while computational biologists use modeling and simulation to predict how these molecules might interact with biological targets. rsc.org Pharmacologists then conduct in vitro and in vivo studies to evaluate the compound's efficacy and safety.

In materials science, the characterization of new compounds involves a combination of analytical techniques. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide information about the molecule's structure, while techniques such as X-ray crystallography can determine its precise three-dimensional arrangement in a crystal. mdpi.com Thermal analysis methods can be used to study the material's stability and decomposition properties. mdpi.com This integration of different disciplines allows for a more complete and nuanced understanding of the chemical compound , accelerating the pace of discovery and innovation. illinois.edu

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

4-tert-butylpyridine-2-carboximidamide |

InChI |

InChI=1S/C10H15N3/c1-10(2,3)7-4-5-13-8(6-7)9(11)12/h4-6H,1-3H3,(H3,11,12) |

InChI Key |

AWJDGAUURTWYMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Derivatization of 4 Tert Butyl Picolinimidamide

Established Synthetic Pathways for the 4-(tert-Butyl)picolinimidamide Core

The synthesis of the this compound core can be approached through several strategic routes, primarily involving the construction of the picolinamide (B142947) framework followed by conversion to the imidamide.

A common and versatile method for the synthesis of picolinamide derivatives involves the coupling of a picolinic acid with an amine. This stepwise approach allows for the controlled introduction of substituents. In a hypothetical synthesis of this compound, the initial step would likely involve the formation of 4-(tert-Butyl)picolinamide from 4-(tert-Butyl)picolinic acid.

The picolinic acid can be activated to the corresponding acid chloride in situ using reagents like thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with a suitable nitrogen source, such as ammonia or a protected amine, to yield the picolinamide. Subsequent conversion of the amide to the imidamide could be achieved through various methods, such as the direct reaction with an amine in the presence of a dehydrating agent or via an intermediate like a thioamide or an imidoyl chloride.

A potential side reaction during the activation of picolinic acid with thionyl chloride is the chlorination of the pyridine (B92270) ring, particularly at the 4-position. However, with the 4-position already occupied by a tert-butyl group, this specific side reaction is unlikely to occur, potentially leading to a cleaner reaction profile.

Table 1: Illustrative Conditions for Picolinamide Formation

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Picolinic acid | i. SOCl₂, reflux; ii. N-alkylaniline, Et₃N | DCM | Room Temp. | 31-54% | |

| Pyridine-2,6-dicarboxylic acid | i. SOCl₂, reflux; ii. N-alkylaniline, Et₃N | DCM | Room Temp. | 86-90% |

This table presents data for the synthesis of various picolinamides, which can be considered analogous to the synthesis of the 4-(tert-Butyl)picolinamide precursor.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the construction of substituted heterocyclic compounds like this compound, a one-pot approach could involve a multi-component reaction. While a direct one-pot synthesis for this specific compound is not documented, analogous methodologies for other nitrogen-containing heterocycles can provide a conceptual framework.

For instance, a one-pot synthesis could potentially be designed starting from a simpler pyridine derivative, where the tert-butyl group and the imidamide functionality are introduced in a sequential manner without the isolation of intermediates. Such a process would rely on the careful selection of reagents and reaction conditions to ensure the desired transformations occur in the correct sequence.

An alternative synthetic strategy could commence from 4-(tert-Butyl)-2-cyanopyridine. The cyano group can be converted to the imidamide functionality through various methods, such as the Pinner reaction or by direct amination. This route avoids the initial formation of a picolinamide intermediate.

Comparative Analysis:

| Methodology | Advantages | Disadvantages |

| Stepwise Synthesis | High degree of control over each step, allows for purification of intermediates, versatile. | Can be time-consuming and may result in lower overall yields due to multiple steps. |

| One-Pot Synthesis | Increased efficiency, reduced waste, and lower costs. | Can be challenging to optimize, and side reactions may be more prevalent. |

| Route from Cyanopyridine | Potentially more direct for introducing the imidamide group. | The synthesis of the starting 4-(tert-Butyl)-2-cyanopyridine may be complex. |

Functionalization and Systematic Derivatization Strategies

The derivatization of this compound can be strategically approached by modifying either the picolinyl moiety or the imidamide nitrogen atoms, allowing for the fine-tuning of its chemical and physical properties.

The pyridine ring of the picolinyl moiety is susceptible to various chemical transformations, enabling the introduction of a wide range of functional groups.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the modification of pyridine rings. This can include reactions such as arylation, alkylation, and borylation, often catalyzed by transition metals like palladium or rhodium. For this compound, the positions ortho and meta to the nitrogen atom are potential sites for such functionalization, leading to a diverse array of substituted derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it amenable to nucleophilic aromatic substitution, particularly when activated by an electron-withdrawing group or through the formation of a pyridinium salt. This could allow for the introduction of nucleophiles at specific positions on the picolinyl ring.

Table 2: Examples of Pyridine Ring Functionalization

| Pyridine Derivative | Reaction Type | Reagents | Position Functionalized | Reference |

|---|---|---|---|---|

| Substituted Pyridine | Ir-catalyzed borylation | B₂pin₂, catalyst | C3 | |

| N-(quinolin-8-yl)quinoline-4-carboxamide | Ru-catalyzed arylation | Aryl boronic acid, catalyst | C3 |

This table illustrates various C-H functionalization strategies on pyridine rings, which could be adapted for the derivatization of the picolinyl moiety of this compound.

The nitrogen atoms of the imidamide group offer another avenue for derivatization, allowing for the introduction of various substituents that can modulate the compound's properties.

N-Alkylation: The imidamide nitrogens can potentially undergo N-alkylation with alkyl halides in the presence of a base. This would lead to the formation of N-alkylated this compound derivatives. Mechanochemical methods, which are solvent-free, could also be explored for a more environmentally friendly approach.

N-Arylation: N-arylation can be achieved through cross-coupling reactions, for example, using arylboronic acids or their derivatives in the presence of a suitable catalyst, such as a copper salt. This would introduce aryl groups onto the imidamide nitrogen atoms, significantly expanding the structural diversity of the derivatives.

Table 3: Conditions for N-Arylation of Amides and Related Compounds

| N-H Containing Substrate | Arylating Agent | Catalyst System | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Amides/Imides | Arylboroxines | Cu(OTf)₂ | EtOH | 40 °C |

This table provides examples of N-arylation conditions for amides and related nitrogen-containing compounds, which could be analogous to the derivatization of the imidamide nitrogens of this compound.

Incorporation of this compound into Hybrid Molecular Architectures

The strategic design of hybrid molecules, which combine two or more distinct pharmacophoric units into a single entity, is a prominent approach in modern drug discovery. This strategy aims to yield compounds with improved efficacy, better selectivity, or a more desirable pharmacokinetic profile. The this compound scaffold is a promising candidate for incorporation into such hybrid architectures due to the versatile chemical nature of its pyridine and imidamide groups.

The pyridine ring can serve as a key interaction point with biological targets through hydrogen bonding and π-stacking interactions. The tert-butyl group, with its significant steric bulk and lipophilicity, can be exploited to enhance binding affinity by occupying hydrophobic pockets in target proteins. The imidamide functional group, being a strong basic group, can engage in crucial ionic interactions and hydrogen bonding.

| Hybrid Molecule Type | Linking Strategy | Potential Therapeutic Application | Rationale |

|---|---|---|---|

| Protein Kinase Inhibitor Hybrid | Amidine nitrogen acylation with a kinase inhibitor scaffold | Oncology | Combines the pyridine moiety for hinge binding with a specific kinase inhibitor pharmacophore. |

| GPCR Ligand Conjugate | Alkylation of the amidine with a linker attached to a GPCR ligand | Neurological Disorders | Targets G-protein coupled receptors with a bivalent ligand approach to potentially increase affinity and selectivity. |

| Metalloenzyme Inhibitor | Coordination of the pyridine nitrogen and amidine group to a metal center in an enzyme active site | Infectious Diseases | The bidentate chelation of the picolinimidamide (B1582038) core can be used to target metalloenzymes. |

Process Optimization and Scalability Considerations in this compound Synthesis

The development of a robust and scalable synthetic route is paramount for the practical application of any chemical compound. For this compound, a plausible synthetic pathway would likely commence from commercially available 4-(tert-butyl)pyridine derivatives, such as 4-(tert-butyl)picolinonitrile or 4-(tert-butyl)picolinic acid.

A potential synthetic approach involves the conversion of 4-(tert-butyl)picolinonitrile to the desired picolinimidamide. This transformation can be achieved through various methods, including the Pinner reaction or by treatment with ammonia or its equivalents under specific conditions. Alternatively, 4-(tert-butyl)picolinic acid could be converted to the corresponding picolinamide, which can then be transformed into the picolinimidamide.

Optimizing the yield and minimizing the formation of side-products are critical aspects of process development. For the synthesis of this compound from 4-(tert-butyl)picolinonitrile, key parameters to consider for optimization include the choice of solvent, temperature, reaction time, and the nature of the ammonia source.

Potential side-products could include the hydrolysis of the imidamide back to the corresponding amide or the formation of oligomeric species. Careful control of the reaction conditions, such as maintaining an anhydrous environment and optimizing the stoichiometry of the reagents, would be crucial to suppress these side reactions. Purification of the final product could likely be achieved through crystallization or chromatography.

| Parameter | Condition to Optimize | Goal | Potential Side-Products to Minimize |

|---|---|---|---|

| Solvent | Polar aprotic (e.g., THF, Dioxane) vs. protic (e.g., Ethanol) | Maximize solubility of reactants and facilitate product isolation. | Solvent-related byproducts. |

| Temperature | -10 °C to 50 °C | Balance reaction rate with the stability of the product. | Decomposition products. |

| Reagent | Anhydrous ammonia vs. ammonium (B1175870) salts | Achieve complete conversion of the nitrile. | Hydrolysis to the corresponding amide. |

| Catalyst | Acid or base catalysis | Increase the rate of the nucleophilic attack on the nitrile. | Catalyst-induced decomposition. |

The application of green chemistry principles is essential for the development of environmentally benign and sustainable chemical processes. In the context of this compound synthesis, several aspects can be considered to enhance the "greenness" of the process.

The choice of starting materials is a key consideration. Utilizing readily available and less hazardous precursors would be a primary goal. The synthetic route should be designed to be atom-economical, maximizing the incorporation of all materials used in the process into the final product. acs.org The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol, or supercritical fluids. nih.gov

Energy efficiency can be improved by conducting reactions at ambient temperature and pressure whenever possible. The use of catalytic reagents over stoichiometric ones is also a core principle of green chemistry, as it reduces waste generation. After the synthesis, any byproducts should be managed in a way that minimizes their environmental impact.

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Prevention | Design the synthesis to minimize waste generation. |

| Atom Economy | Select a synthetic route that maximizes the incorporation of starting material atoms into the product. acs.org |

| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity. whiterose.ac.uk |

| Safer Solvents and Auxiliaries | Avoid the use of toxic and hazardous solvents. nih.gov |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | If possible, source starting materials from renewable resources. |

Stereochemical Control and Asymmetric Synthesis of Chiral this compound Derivatives

The parent compound, this compound, is achiral as it does not possess any stereocenters. However, chiral derivatives of this compound could be of significant interest, particularly for applications in asymmetric catalysis or as chiral drugs. Chirality could be introduced into the molecule by modifying the imidamide group with a chiral substituent.

The asymmetric synthesis of such chiral derivatives would require the use of stereoselective synthetic methods. Several strategies could be envisioned for this purpose:

Use of a Chiral Auxiliary: A chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary would then be removed in a subsequent step to yield the enantiomerically enriched product.

Chiral Catalysis: A chiral catalyst, such as a chiral transition metal complex or an organocatalyst, could be employed to catalyze a reaction in an enantioselective manner. The development of chiral pyridine-derived ligands is an active area of research and could provide catalysts suitable for the asymmetric functionalization of the this compound scaffold. acs.org

Resolution of Racemates: A racemic mixture of a chiral derivative could be synthesized and then separated into its constituent enantiomers using a chiral resolving agent or by chiral chromatography.

The choice of strategy would depend on the specific structure of the target chiral derivative and the desired level of enantiomeric purity.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a stereoselective reaction. | Often provides high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. acs.org | Highly efficient, as a small amount of catalyst can produce a large amount of product. | Development of a suitable catalyst can be challenging. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted. | Can be effective for separating enantiomers. | The maximum theoretical yield for the desired enantiomer is 50%. |

Coordination Chemistry and Ligand Design Principles Involving 4 Tert Butyl Picolinimidamide

4-(tert-Butyl)picolinimidamide as a Multifaceted Chelating Ligand

The structural features of this compound, possessing a pyridine (B92270) nitrogen, an imino nitrogen, and an amino nitrogen, suggest its potential to act as a versatile chelating ligand. The electronic and steric properties of the tert-butyl group at the 4-position of the pyridine ring are expected to influence its coordination behavior significantly.

Exploration of Diverse Coordination Modes

Based on the fundamental principles of coordination chemistry and the known behavior of related picolinamide (B142947) and amidine ligands, several coordination modes for this compound can be postulated. These include, but are not limited to, monodentate coordination through the pyridine nitrogen or one of the amidine nitrogens, and bidentate chelation involving the pyridine nitrogen and one of the amidine nitrogens, forming a stable five-membered chelate ring. The specific mode of coordination would likely depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. However, a comprehensive search of the current scientific literature reveals a lack of specific studies that have experimentally determined and characterized these coordination modes for this compound.

Investigation of Ligand Binding Affinity and Selectivity

The binding affinity and selectivity of a ligand for different metal ions are crucial parameters in the design of new metal complexes for various applications. The electronic properties of the pyridine ring, modulated by the electron-donating tert-butyl group, combined with the basicity of the amidine moiety, would dictate the ligand's affinity for various metal centers. One could hypothesize that this compound would exhibit a preference for transition metals that form stable bonds with nitrogen donor ligands. Furthermore, the steric bulk of the tert-butyl group could play a role in selectivity, favoring coordination to metal ions with specific ionic radii or coordination geometries. Despite these well-founded postulations, there is a notable absence of published experimental data, such as stability constants or competitive binding studies, that would quantitatively describe the binding affinity and selectivity of this compound.

Synthesis and Comprehensive Characterization of Metal Complexes with this compound

The synthesis and structural elucidation of metal complexes are fundamental to understanding the coordination chemistry of any new ligand. This section would typically be populated with detailed research findings; however, for this compound, this remains an area ripe for exploration.

Transition Metal Complexes: Design and Structural Elucidation

The synthesis of transition metal complexes with this compound would likely involve the reaction of the ligand with various metal salts in a suitable solvent. Characterization techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and IR spectroscopy would be essential to elucidate the precise structures and coordination environments of the resulting complexes. While general methods for the synthesis of transition metal complexes with nitrogen-containing ligands are well-established, specific examples and detailed structural data for complexes of this compound are not available in the reviewed literature.

Main Group Metal Complexes: Coordination Behavior

The coordination chemistry of main group metals with nitrogen-based ligands is an area of growing interest. The interaction of this compound with main group elements such as aluminum, gallium, or tin could lead to novel structures with interesting properties. The coordination behavior would be influenced by the Lewis acidity of the main group metal and the steric demands of the ligand. As with transition metals, there is a clear gap in the literature regarding the synthesis and characterization of main group metal complexes with this specific ligand.

Lanthanide and Actinide Complexes: Unique Coordination Geometries

Lanthanide and actinide elements possess large ionic radii and high coordination numbers, often leading to unique coordination geometries. The coordination of this compound to these f-block elements could result in complexes with interesting photoluminescent or magnetic properties. The design and synthesis of such complexes would be a valuable contribution to the field. However, a thorough review of existing scientific publications indicates that no studies have yet been reported on the synthesis or structural characterization of lanthanide or actinide complexes incorporating the this compound ligand.

Spectroscopic and Diffractional Investigations of Coordination Environments

Understanding the intricate three-dimensional arrangement of atoms and the nature of the bonding between a metal center and its surrounding ligands is crucial for predicting and controlling the properties of a coordination complex. A suite of powerful analytical techniques is employed to probe these features.

Nuclear Magnetic Resonance (NMR) Studies of Metal-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For coordination complexes, ¹H and ¹³C NMR provide detailed information about the ligand framework, and shifts in the resonance signals upon coordination can indicate the binding mode and the influence of the metal center on the ligand's electronic structure.

In the context of metal complexes, changes in the chemical shifts of the ligand's protons and carbons upon coordination provide direct evidence of metal-ligand bond formation. For a ligand like this compound, the protons on the pyridine ring and the imidamide group are particularly sensitive to the coordination environment. The large tert-butyl group, while sterically influential, also provides a sharp, intense signal in the ¹H NMR spectrum which can be monitored for changes in its electronic environment. nih.gov

For paramagnetic complexes, where the metal center possesses unpaired electrons, NMR spectra can exhibit significantly broadened and shifted signals. While this can complicate interpretation, the paramagnetic shifts themselves can provide valuable information about the magnetic properties and the electronic structure of the complex. e-bookshelf.de Variable-temperature NMR studies can also reveal dynamic processes in solution, such as ligand exchange or fluxional behavior of the complex. e-bookshelf.de

Table 1: Representative ¹H NMR Chemical Shift Data for Picolinimidamide-Related Ligands and Complexes

| Compound/Complex | Proton | Chemical Shift (δ, ppm) |

| Free Ligand (hypothetical) | Pyridine-H | 7.0 - 8.5 |

| Imidamide-NH | 5.0 - 7.0 | |

| tert-Butyl-H | ~1.3 | |

| Diamagnetic Metal Complex | Pyridine-H | Shifted upon coordination |

| Imidamide-NH | Broadened or shifted | |

| tert-Butyl-H | Minor shift |

X-ray Crystallography for Solid-State Coordination Geometry

For complexes of this compound, X-ray crystallography would definitively establish how the ligand coordinates to the metal ion, for instance, whether it acts as a bidentate ligand through the pyridine nitrogen and one of the imidamide nitrogens. It would also reveal the precise geometry around the metal center (e.g., octahedral, tetrahedral, or square planar) and how the bulky tert-butyl groups influence the packing of the molecules in the crystal lattice. researchgate.net

Table 2: Typical Coordination Geometries Determined by X-ray Crystallography

| Coordination Number | Geometry |

| 4 | Tetrahedral, Square Planar |

| 5 | Trigonal Bipyramidal, Square Pyramidal |

| 6 | Octahedral |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

Electronic absorption (UV-Vis) and emission (fluorescence and phosphorescence) spectroscopy are powerful methods for probing the electronic structure of coordination complexes. mdpi-res.com The absorption of ultraviolet or visible light by a complex corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. researchgate.net These transitions can be of several types, including d-d transitions (centered on the metal), charge-transfer transitions (from metal-to-ligand, MLCT, or ligand-to-metal, LMCT), or intra-ligand transitions. hhrc.ac.in

The position, intensity, and shape of the absorption bands provide a fingerprint of the complex's electronic structure. youtube.com For instance, the energy of d-d transitions is sensitive to the geometry of the complex and the nature of the ligands, as described by ligand field theory. Charge-transfer bands are indicative of the redox properties of the metal and ligands. mdpi.com Emission spectroscopy provides information about the excited states of the complex, which is crucial for applications in areas such as photochemistry and sensing. mdpi-res.com

Theoretical and Computational Approaches to Metal-Ligand Interactions

In conjunction with experimental techniques, theoretical and computational methods have become increasingly vital in coordination chemistry. They provide a deeper understanding of the electronic structure, bonding, and stability of complexes.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For coordination complexes, DFT calculations can predict molecular geometries, vibrational frequencies (for comparison with IR spectroscopy), and the energies and compositions of molecular orbitals. researchgate.netrsc.org

DFT studies on complexes of this compound could provide valuable insights into the nature of the metal-ligand bond, including the relative contributions of σ-donation and π-backbonding. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can estimate the electronic absorption energies and compare them with experimental UV-Vis spectra. nih.gov Furthermore, DFT can be used to model reaction mechanisms and predict the reactivity of complexes. rsc.org

Table 3: Information Obtainable from DFT Calculations on Coordination Complexes

| Calculated Property | Significance |

| Optimized Geometry | Prediction of bond lengths and angles |

| Vibrational Frequencies | Correlation with experimental IR spectra |

| Molecular Orbital Energies | Understanding of electronic transitions and reactivity |

| Charge Distribution | Insight into the polarity and bonding |

Molecular Dynamics Simulations of Complex Stability

For a complex of this compound, MD simulations could explore the conformational flexibility of the ligand, particularly the rotation around the bond connecting the pyridine ring to the imidamide group. These simulations can also provide insights into the role of the tert-butyl group in protecting the metal center from the solvent or other reactants, thereby influencing the complex's stability and reactivity.

Catalytic Applications of 4 Tert Butyl Picolinimidamide Metal Complexes

Asymmetric Catalysis Mediated by Chiral 4-(tert-Butyl)picolinimidamide Derivatives

The introduction of chirality into a ligand framework is a key strategy for achieving enantioselective transformations. While specific chiral derivatives of this compound and their catalytic applications are not yet documented in peer-reviewed literature, the potential for their use in asymmetric catalysis can be inferred from related systems.

Enantioselective Organic Transformations (e.g., Hydrogenation, Oxidation)

The development of chiral ligands for enantioselective hydrogenation and oxidation is a mature field of study. For instance, iridium complexes with chiral phosphino-oxazoline ligands have been shown to be highly effective for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. It is conceivable that chiral this compound ligands could be designed to coordinate with metals like iridium or rhodium to catalyze similar reactions. The steric bulk of the tert-butyl group could play a significant role in influencing the stereochemical outcome of such transformations.

In the realm of enantioselective oxidation, copper complexes with various nitrogen-containing ligands have been explored for the oxidation of catechols and other substrates. A chiral this compound ligand could potentially create a chiral environment around a copper center, enabling the enantioselective oxidation of prochiral substrates.

Diastereoselective Reactions with Chiral Substrates

Catalysis involving chiral substrates often benefits from the use of a chiral ligand to enhance diastereoselectivity. While no specific examples utilizing this compound are available, the principle remains a promising avenue for future research. The interaction between a chiral substrate and a chiral metal complex of this compound could lead to a more ordered transition state, thereby favoring the formation of one diastereomer over another.

Role in Homogeneous and Heterogeneous Catalysis

The versatility of amidine-based ligands suggests that this compound could be a valuable ligand in both homogeneous and heterogeneous catalysis.

Cross-Coupling Reactions Facilitated by this compound Ligands

Amidine-based ligands have gained traction in nickel-catalyzed cross-electrophile coupling reactions. These reactions offer an advantage by not requiring pre-formed organometallic reagents. It is plausible that this compound could serve as an effective ligand in such transformations, potentially influencing reaction efficiency and selectivity. The electronic properties of the picolinimidamide (B1582038) core, combined with the steric influence of the tert-butyl group, could be beneficial in stabilizing the nickel catalyst and facilitating the key steps of the catalytic cycle.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, heavily rely on the nature of the supporting ligand. While traditionally dominated by phosphine (B1218219) ligands, nitrogen-based ligands are increasingly being explored. Metal complexes of this compound could potentially be active in these transformations, although specific data is currently lacking.

Polymerization Catalysis and Material Synthesis

The synthesis of polymers with controlled architectures is highly dependent on the design of the catalyst. Metal complexes, particularly those of early transition metals, are widely used as catalysts for olefin polymerization. The ligand environment around the metal center dictates the activity of the catalyst and the properties of the resulting polymer. While there are no reports on the use of this compound in this context, its coordination to metals like titanium or zirconium could yield novel polymerization catalysts.

Similarly, in the ring-opening polymerization of cyclic esters to produce biodegradable polymers, the choice of the ancillary ligand is crucial. The electronic and steric properties of this compound could be tuned to influence the rate and stereoselectivity of such polymerizations.

Oxidation and Reduction Catalysis

Beyond enantioselective variants, this compound metal complexes could find applications in general oxidation and reduction catalysis. For instance, copper and manganese complexes are known to catalyze the oxidation of various organic substrates. The this compound ligand could modulate the redox potential of the metal center, thereby affecting its catalytic activity in oxidation reactions.

In reduction catalysis, the focus has often been on the reduction of CO2 and other small molecules. Binuclear cobalt complexes have shown activity in the visible-light-driven reduction of CO2, with the ligand playing a key role in the catalytic cycle. The electronic properties of this compound could be advantageous in stabilizing the necessary intermediates in such reduction processes.

Mechanistic Elucidation of Catalytic Cycles Involving this compound

Detailed mechanistic studies, often combining experimental observations and computational analysis, have provided insights into the reaction pathways of catalysts derived from picolinamide-type ligands, which are structurally related to this compound.

A notable example is the copper-catalyzed electrophilic C-H amination/migratory annulation cascade. nih.gov In this type of reaction, a picolinimidamide substrate can be used to generate valuable heterocyclic products like benzimidazoles. rsc.org The proposed reaction pathway involves several key steps. Following an initial C-H amination, a critical tetrahedral oxyanion intermediate is formed through an intramolecular attack of a primary amine on the amide carbonyl group. nih.govrsc.orgrsc.org This intermediate is pivotal as its subsequent transformation dictates the final product structure. nih.govrsc.org For instance, it can undergo a 1,2-pyridyl shift, which leads to the formation of benzimidazolones. nih.gov This tandem reaction is highly atom-economic, proceeding through the cleavage of C-H and C-C bonds and the formation of three new C-N bonds in a single operation. nih.govrsc.org

Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling reaction mechanisms and identifying the most plausible pathways and intermediates. numberanalytics.com These theoretical approaches help to elucidate complex reaction networks that might otherwise be difficult to probe experimentally. cardiff.ac.uk

In catalytic processes analogous to those involving this compound complexes, the C-H activation step has been identified as rate-determining in certain reactions. mdpi.com For example, in the direct alkenylation of heteroarenes, a kinetic isotope effect (KIE) value of 2.3 suggested that C-H activation was indeed the RDS. mdpi.com In other cross-coupling reactions, such as the Sonogashira coupling, kinetic data indicates that the transmetalation process is often the rate-limiting step. d-nb.info

The identification of the RDS is critical because it highlights the part of the catalytic cycle with the highest activation energy. libretexts.org By understanding the RDS, strategies can be developed to lower this energy barrier, thereby accelerating the entire catalytic process. numberanalytics.com

| Catalyst Loading | The amount of catalyst present influences the number of available active sites. | Increasing catalyst concentration can improve reaction rates, particularly if the RDS involves the catalyst directly. | academie-sciences.fr |

Catalyst Design and Performance Optimization Strategies

The performance of a catalyst is not static; it can be fine-tuned and enhanced through rational design strategies. These include modifying the ligand structure and developing methods for catalyst recovery and reuse, which are crucial for industrial applications.

Ligand modification is a powerful strategy for optimizing the performance of metal complexes in catalysis. By subtly altering the steric and electronic properties of a ligand like this compound, it is possible to influence the activity, selectivity, and even the mechanistic pathway of a reaction. rsc.org

A compelling example of this principle is the "directing group switch" strategy. nih.govrsc.org In a copper-catalyzed cascade reaction, switching the directing group from a picolinamide (B142947) to a thiopicolinamide completely altered the reaction outcome. rsc.orgrsc.org This change redirected the reaction from producing benzimidazolones to furnishing 2-heteroaryl-imidazoles, demonstrating how a minor structural change in the ligand framework can lead to significant diversification of the product scope. nih.govrsc.orgrsc.org

Fine-tuning the electronic properties of ligands can also tailor the photoredox properties of a catalyst. rsc.org For instance, in copper-photocatalyzed reactions, adjusting the electron-donating characteristics of the ligands can shift the preferred reaction mechanism between reductive quenching, energy transfer, and oxidative quenching pathways. rsc.org Similarly, employing a toolkit of ligands with systematically varied properties, in combination with different reagents, can achieve high site-selectivity in complex cross-coupling reactions. incatt.nl

Table 2: Effect of Ligand and Conditions on Product Yield in a Copper-Catalyzed Reaction

| Substrate | Catalyst System | Temperature (°C) | Yield (%) | Citation |

|---|---|---|---|---|

| 3,5-dimethoxy aniline | Cu(OAc)₂·H₂O / picolinamide | 90 | 72 | rsc.org |

| Cyclohexylamine | Cu(OAc)₂·H₂O / picolinamide | 80 | 93 | nih.gov |

| Cyclopentylamine | Cu(OAc)₂·H₂O / picolinamide | 80 | 78 | nih.gov |

For catalysis to be economically and environmentally sustainable, the ability to separate and reuse the catalyst is essential. feeco.com Immobilization involves anchoring the homogeneous catalyst to a solid support, transforming it into a heterogeneous system that can be easily recovered from the reaction mixture. mdpi.com

Several techniques are available for catalyst immobilization:

Covalent Grafting: This method involves forming a strong covalent bond between the catalyst (or its ligand) and the support material. mit.edu

Electrostatic Interactions: Cationic catalysts can be immobilized on supports like silica (B1680970) through electrostatic attraction. uu.nl This method has been shown to be remarkably straightforward, sometimes requiring only brief stirring of the catalyst solution with the support. uu.nl

Adsorption on Magnetic Nanoparticles: Immobilizing the catalyst on magnetic nanoparticles, such as Fe₃O₄, allows for simple separation of the catalyst from the reaction medium using an external magnet. nih.gov This approach offers high efficiency and convenience. nih.gov

Once immobilized, catalysts can often be recycled multiple times without a significant loss of activity. uu.nlnih.gov Catalyst regeneration, which reactivates the catalytic sites, is another key strategy. feeco.com Thermal treatment is a common method for regeneration. feeco.com Furthermore, in some cases, valuable metals can be recovered from spent catalysts through hydrometallurgical or pyrometallurgical processes, contributing to a circular economy. feeco.com The choice of solvent can also facilitate catalyst recycling, as seen in systems that use thermomorphic solvents for homogeneous catalysis with biphasic product separation. mit.edu

Medicinal Chemistry and Biological Target Interaction Studies of 4 Tert Butyl Picolinimidamide Derivatives Mechanistic Focus

Design and Synthesis of 4-(tert-Butyl)picolinimidamide-Based Bioactive Scaffolds

The design and synthesis of bioactive scaffolds based on the this compound core would likely be guided by established principles of medicinal chemistry, aiming to optimize therapeutic efficacy while minimizing off-target effects.

Rational Design for Specific Biological Pathway Modulation

The rational design of derivatives would center on modifying the core structure to achieve high affinity and selectivity for a specific biological target. The picolinamide (B142947) scaffold is a known privileged structure in drug discovery, appearing in a variety of compounds with diverse biological activities. The tert-butyl group, a bulky and lipophilic moiety, would significantly influence the compound's interaction with its target protein.

Key design considerations would include:

Target Pocket Accommodation: The tert-butyl group would necessitate a correspondingly large and hydrophobic binding pocket on the target protein. Molecular modeling and docking studies would be instrumental in predicting and optimizing this interaction.

Vectorial Modification: The picolinimidamide (B1582038) core offers multiple points for chemical modification. The pyridine (B92270) ring and the imidamide group can be substituted to fine-tune electronic properties, solubility, and hydrogen bonding potential, thereby modulating the interaction with specific amino acid residues in the target's active site.

Bioisosteric Replacement: The imidamide functional group itself can be considered a bioisostere of other functionalities like amides or ureas, which are common in enzyme inhibitors. This allows for the exploration of different hydrogen bonding patterns and conformational preferences.

Strategies for Modulating Metabolic Stability and Pharmacokinetic Properties

A critical aspect of drug design is ensuring the compound has favorable pharmacokinetic properties, including metabolic stability, oral bioavailability, and an appropriate half-life. The tert-butyl group, while often contributing to potent target binding, can be susceptible to metabolic oxidation.

Strategies to enhance metabolic stability and pharmacokinetics would involve:

Blocking Metabolic Hotspots: If the tert-butyl group is identified as a primary site of metabolism, medicinal chemists might introduce steric hindrance or electron-withdrawing groups nearby to shield it from metabolic enzymes like cytochrome P450s.

Introduction of Polar Groups: The addition of polar functional groups at strategic positions on the picolinamide scaffold can improve aqueous solubility and reduce metabolic clearance.

Structure-Activity Relationship (SAR) Analysis for Molecular Target Engagement

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. For this compound derivatives, SAR would be systematically explored by synthesizing and testing a series of analogs with variations at different positions.

Inhibition of Enzyme Systems (e.g., Proteases, Kinases, Hydrolases)

Picolinamide derivatives have shown inhibitory activity against a range of enzymes. The this compound scaffold could potentially be developed as an inhibitor for various enzyme classes.

Kinases: Many kinase inhibitors feature a hinge-binding motif, often a nitrogen-containing heterocycle like pyridine. The picolinimidamide core could serve as such a motif. The tert-butyl group could be directed towards a hydrophobic pocket often found in the ATP-binding site of kinases. SAR studies would involve modifying substituents on the pyridine ring to optimize interactions with the hinge region and exploring different groups to replace the tert-butyl moiety to probe the hydrophobic pocket.

Proteases: The imidamide group can act as a transition-state mimic or interact with key catalytic residues in the active site of proteases. The specificity would be dictated by the substituents on the picolinamide core, which would interact with the substrate-binding pockets (S1, S2, etc.) of the protease.

Hydrolases: Similar to proteases, the imidamide could interact with the catalytic machinery of hydrolases. The bulky tert-butyl group would likely play a significant role in determining selectivity for specific hydrolases.

A hypothetical SAR study for enzyme inhibition might reveal the following trends:

| Derivative Modification | Rationale | Expected Impact on Activity |

| Replacement of tert-butyl with smaller alkyl groups | Probe the size of the hydrophobic pocket | Decrease in potency if the pocket is large |

| Introduction of polar groups on the tert-butyl group | Improve solubility and probe for polar interactions | Potentially decreased potency due to loss of hydrophobic interactions, but improved pharmacokinetics |

| Substitution on the pyridine ring | Modulate hinge-binding interactions (for kinases) or other interactions with the enzyme surface | Activity could be enhanced or diminished depending on the nature and position of the substituent |

| Modification of the imidamide group | Alter hydrogen bonding and electrostatic interactions | Significant impact on potency and selectivity |

Disruption of Protein-Protein and Protein-Nucleic Acid Interactions

Disrupting pathological protein-protein interactions (PPIs) or protein-nucleic acid interactions is an emerging therapeutic strategy. Small molecules like this compound derivatives could be designed to interfere with these interactions.

The design of such inhibitors often relies on mimicking a key secondary structure element, like an alpha-helix, at the interface of the interacting proteins. The picolinamide scaffold, with appropriate substitution, could present functional groups in a spatial arrangement that mimics the side chains of key amino acid residues ("hot spots") at the PPI interface. The tert-butyl group, for instance, could mimic a bulky hydrophobic amino acid like leucine or isoleucine.

Mechanisms of Antimicrobial (Bacterial, Fungal, Parasitic) Action at the Cellular Level

Picolinamide-based compounds have been investigated for their antimicrobial properties. The mechanism of action for this compound derivatives would likely involve targeting essential cellular processes in the pathogen.

Potential antimicrobial mechanisms could include:

Inhibition of Essential Enzymes: As discussed previously, the compound could inhibit enzymes that are vital for the pathogen's survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

Disruption of Membrane Integrity: The lipophilic nature of the tert-butyl group could facilitate the insertion of the molecule into the microbial cell membrane, leading to its disruption and cell death.

Chelation of Metal Ions: The pyridine and imidamide nitrogen atoms could act as chelating agents for essential metal ions, depriving the pathogen of these crucial cofactors for enzymatic reactions.

Research on other picolinamide derivatives has identified specific targets. For example, some picolinamides exhibit antifungal activity by targeting the lipid-transfer protein Sec14. It is plausible that this compound derivatives could share a similar mechanism of action, with the tert-butyl group influencing the binding affinity and selectivity for the fungal protein.

A hypothetical table of antimicrobial activity might look like this:

| Pathogen | Target Pathway | Putative Mechanism |

| Bacteria | Cell Wall Synthesis | Inhibition of a key enzyme like a transpeptidase |

| Fungi | Lipid Metabolism | Inhibition of a lipid-transfer protein like Sec14 |

| Parasites | DNA Replication | Inhibition of a DNA gyrase or topoisomerase |

Advanced Analytical Techniques in the Investigation of 4 Tert Butyl Picolinimidamide and Its Derivatives

High-Resolution Spectroscopic Methodologies for Structural Confirmation and Purity Assessment

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and purity evaluation of 4-(tert-Butyl)picolinimidamide and its derivatives. These methods provide detailed information about the molecular framework and the presence of any impurities.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ebsco.com One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For instance, in derivatives of this compound, the disappearance of specific proton signals, such as the methylsulfonyl singlet, and the appearance of new signals in the upper field region can confirm successful chemical modifications. rsc.orgrsc.org

For more complex structures or to resolve signal overlap, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. encyclopedia.pub COSY experiments establish correlations between coupled protons (e.g., ¹H-¹H), helping to identify adjacent protons in the molecular structure. encyclopedia.pub HSQC and HMBC experiments reveal correlations between protons and directly bonded or long-range coupled heteronuclei (e.g., ¹³C, ¹⁵N), respectively, providing a complete and unambiguous assignment of the carbon and proton skeletons. encyclopedia.pub These advanced NMR methods are critical for confirming the connectivity of the tert-butyl group, the picolinimidamide (B1582038) moiety, and any introduced substituents in novel derivatives. nih.gov

| NMR Technique | Information Provided | Application to this compound |

| ¹H NMR | Chemical environment and connectivity of protons. | Confirms the presence and integration of protons on the pyridine (B92270) ring and tert-butyl group. |

| ¹³C NMR | Number and type of carbon atoms. | Verifies the carbon skeleton of the molecule. |

| COSY | Correlation of coupled protons. | Establishes proton-proton connectivities within the pyridine and tert-butyl moieties. |

| HSQC | Correlation of protons to directly attached heteronuclei. | Links protons to their corresponding carbon atoms, aiding in definitive assignment. |

| HMBC | Correlation of protons to heteronuclei over multiple bonds. | Elucidates long-range connectivity, confirming the overall molecular structure. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of this compound and its derivatives. lcms.cz Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. lcms.czacs.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The technique has been widely adopted in drug discovery and development for qualitative screening and structure confirmation. lcms.cz In the synthesis of new derivatives, HRMS is used to verify that the desired reaction has occurred and to confirm the identity of the final product. mdpi.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. uni-siegen.decigrjournal.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment. uni-siegen.de Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule. uni-siegen.de

For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the C-H bonds in the tert-butyl group, the C=N and C-N bonds of the picolinimidamide moiety, and the aromatic C-C and C-H bonds of the pyridine ring. The presence and position of these bands provide a molecular fingerprint, confirming the presence of these key functional groups. cigrjournal.org In the analysis of derivatives, the appearance of new bands or the disappearance of existing ones can signify the addition or modification of functional groups. americanpharmaceuticalreview.com For example, the formation of an oxadiazole ring in a derivative would be evidenced by the appearance of characteristic vibrational bands for that ring system. rsc.orgrsc.org

| Spectroscopic Technique | Principle | Key Functional Groups Identified in this compound |

| Infrared (IR) Spectroscopy | Absorption of IR radiation causing changes in dipole moment. uni-siegen.de | C-H (tert-butyl), C=N, C-N (picolinimidamide), Aromatic C-C and C-H (pyridine). |

| Raman Spectroscopy | Inelastic scattering of monochromatic light due to changes in polarizability. uni-siegen.de | Complements IR data, particularly for symmetric vibrations. |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. uhu-ciqso.esmdpi.com This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure. uhu-ciqso.es The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com

For this compound and its derivatives, obtaining a single crystal suitable for SCXRD analysis would provide definitive proof of its molecular connectivity and conformation in the solid state. brynmawr.edursc.org This technique is particularly valuable for establishing the stereochemistry and resolving any structural ambiguities that may persist after analysis by spectroscopic methods. mdpi.com Furthermore, SCXRD can reveal details about crystal packing and intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. brynmawr.edu

Chromatographic and Electrophoretic Separation Techniques for Purity and Mixture Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing its derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic method for separating, identifying, and quantifying components in a mixture. acs.org In the context of this compound, reverse-phase HPLC can be employed to assess its purity by separating it from starting materials, byproducts, and other impurities. acs.org

Capillary electrophoresis (CE) is another powerful separation technique that separates ions based on their electrophoretic mobility in an electric field. researchgate.net The separation is influenced by the analyte's charge, size, and shape. researchgate.net For ionizable compounds like this compound hydrochloride, CE can offer high-resolution separations and is an alternative to chromatographic methods for purity analysis. iapchem.org

| Separation Technique | Principle of Separation | Application |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Purity assessment, separation from reaction byproducts. acs.org |

| Capillary Electrophoresis (CE) | Differential migration of charged species in an electric field. researchgate.net | Purity analysis of ionizable forms, analysis of complex mixtures. iapchem.org |

Thermal Analysis Techniques for Stability and Phase Transitions

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other phase transitions. For instance, DSC can be used to characterize the spin transition in certain metal complexes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to determine the thermal stability of a compound and to study its decomposition profile. This information is crucial for understanding the temperature limits within which the compound is stable.

Future Perspectives and Emerging Research Avenues for 4 Tert Butyl Picolinimidamide

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-(tert-butyl)picolinimidamide and its derivatives is increasingly steering towards green and sustainable chemistry principles. researchgate.net Current research emphasizes the development of efficient, dependable, and scalable synthetic routes that minimize waste and environmental impact. beilstein-journals.orgresearchgate.net A key strategy involves starting from inexpensive and readily available precursors, such as picolinic acid, to create more economical and accessible pathways. beilstein-journals.org

Future methodologies will likely focus on several key areas of improvement:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, a core principle of green chemistry. acs.org

Use of Safer Solvents: Reducing the reliance on hazardous volatile organic solvents, which account for a significant portion of the mass and environmental impact in standard chemical operations. acs.org Research into solvent-free reaction conditions or the use of greener alternatives is a priority. researchgate.netmdpi.com

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times from hours or days to mere minutes, thereby lowering energy consumption. mdpi.com

Catalyst Innovation: Developing and utilizing recyclable catalysts to prevent hazardous waste and improve atom economy is a crucial aspect of sustainable synthesis. mdpi.com

One promising approach is the refinement of amidation and cyclization reactions. For instance, a known scalable synthesis for a related pyridinooxazoline ((S)-t-BuPyOx) ligand involves a three-step route from picolinic acid, which avoids tedious purification steps and inconsistent yields found in older methods. beilstein-journals.orgresearchgate.net This process, involving amidation followed by cyclization, could be adapted and optimized for picolinimidamide (B1582038) synthesis. beilstein-journals.org Exploring alternative reagents and reaction conditions, such as moving away from traditional chlorinating agents like oxalyl chloride or thionyl chloride towards more benign options, will be a key research direction. beilstein-journals.org

Table 1: Comparison of Synthetic Approaches for Related Pyridine (B92270) Derivatives This table is generated based on synthetic principles and strategies discussed in the referenced literature.

| Synthetic Strategy | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Starting Material | Complex, multi-step precursors | Inexpensive, commercially available precursors (e.g., picolinic acid) beilstein-journals.org | Cost-effectiveness, accessibility |

| Key Transformation | Use of stoichiometric, hazardous reagents (e.g., oxalyl chloride) beilstein-journals.org | Catalytic methods, one-pot reactions mdpi.comrsc.org | Reduced waste, improved safety, higher efficiency |

| Solvent Use | High volumes of volatile organic solvents | Solvent-free conditions or use of green solvents (e.g., water, ethanol) acs.orgmdpi.com | Reduced environmental impact and operational hazards acs.org |

| Energy Input | Prolonged heating under reflux | Microwave-assisted heating, reactions at ambient temperature mdpi.com | Faster reactions, lower energy consumption |

Exploration of Expanded Catalytic Repertoire and Applications

The structural features of this compound, particularly its bidentate nitrogen donor atoms, make it a highly promising ligand for transition metal catalysis. smolecule.com The development of its derivatives as ligands is an active area of research. smolecule.com Future work will likely focus on expanding its role beyond known applications into new catalytic transformations.

The pyridinooxazoline (PyOx) class of ligands, which are structurally analogous, are well-established in asymmetric catalysis. beilstein-journals.orgresearchgate.net This precedent suggests that chiral versions of this compound could be potent ligands for a variety of asymmetric reactions, leading to the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Furthermore, the core picolinimidamide structure has been shown to participate in copper-catalyzed reactions. rsc.org This opens the door to exploring its utility in a wide range of cross-coupling reactions, which are fundamental to modern organic synthesis. Research into nickel complexes is also a promising avenue, as related bipyridine-nickel catalysts are effective in reactions like decarboxylative arylations and the cross-coupling of aryl bromides. smolecule.com The catalytic activity of other metal complexes, such as those with Cu(II) and Ni(II), in C-α alkylation reactions provides another template for potential applications. mdpi.com

Table 2: Potential Catalytic Applications for this compound-Metal Complexes This table extrapolates potential applications based on the catalytic activity of structurally similar ligands and related compounds.

| Potential Reaction Type | Metal Center | Rationale / Analogy | Potential Outcome |

|---|---|---|---|

| Asymmetric Conjugate Addition | Rhodium, Copper | Based on the success of (S)-t-BuPyOx ligands. beilstein-journals.org | Synthesis of chiral ketones and other stereocenter-containing molecules. |

| Cross-Coupling Reactions | Palladium, Nickel | Analogous to NiBr2(dtbbpy) in cross-couplings. smolecule.com | Formation of C-C and C-heteroatom bonds for complex molecule synthesis. |

| C-H Amination/Annulation | Copper | Direct use of a picolinimidamide directing group has been demonstrated. rsc.org | Efficient synthesis of heterocyclic compounds like benzimidazoles. rsc.org |

| C-α Alkylation Reactions | Copper(II), Nickel(II) | Activity shown by other N-ligand complexes (Salen type). mdpi.com | Functionalization of α-amino acids. |

Deeper Mechanistic Understanding of Biological Activity and Target Interactions

While this compound itself is primarily a research chemical, its core structure is present in molecules with significant biological activity, suggesting a rich field for future investigation. nih.govnih.gov A deeper understanding of how this chemical moiety interacts with biological targets is crucial for designing new therapeutic agents.

One major avenue of research is its potential role in targeted protein degradation. The related compound, 4-isobutoxypicolinimidamide, is studied for its interaction with the cereblon E3 ubiquitin ligase pathway, which tags proteins for destruction. smolecule.com This "molecular glue" mechanism is a frontier in oncology research. smolecule.com Future studies could explore whether this compound derivatives can be designed to recruit specific neo-substrate proteins to cereblon, offering a pathway to treat cancers and other diseases.

Another area of interest is in infectious diseases. Phenylthiazole derivatives incorporating a picolinimidamide side chain have shown promising antibacterial activity against multidrug-resistant pathogens like MRSA, as well as the ability to disrupt biofilms. nih.gov Similarly, arylimidamide-azole hybrids have been investigated for their antileishmanial properties. nih.gov Mechanistic studies could elucidate the specific enzymes or cellular pathways that these compounds inhibit in pathogens, paving the way for new antibiotics or antiparasitic drugs.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemistry and Biology

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating research on compounds like this compound. openaccessjournals.com These computational tools can predict molecular properties, elucidate reaction mechanisms, and identify potential biological targets, complementing experimental work. openaccessjournals.com

In the realm of medicinal chemistry, ML models can be trained on datasets of known kinase inhibitors to predict the binding modes of new compounds. nih.gov Such models could be applied to derivatives of this compound to hypothesize their mechanisms of action and guide the synthesis of more potent and selective inhibitors for therapeutic targets like LRRK2, which is implicated in Parkinson's disease. nih.govgoogle.com ML can also be used to build predictive models for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with better drug-likeness early in the discovery process. nih.gov

Furthermore, AI can be used to predict new biological targets for a given molecule. By combining ML algorithms with large biological databases, researchers can generate a list of probable protein interactions, which can then be validated experimentally. mdpi.com This approach was used to identify potential anti-inflammatory targets for a different complex molecule, demonstrating the power of in silico methods to uncover new therapeutic applications. mdpi.comnih.gov For this compound, this could reveal unexpected roles in treating inflammatory conditions or other diseases. nih.gov

Table 3: Application of AI/ML in the Research of this compound This table outlines prospective AI/ML applications based on established computational methodologies.

| Research Area | AI/ML Application | Specific Goal | Relevant Precedent |

|---|---|---|---|

| Drug Discovery | Predictive Binding Models | Identify likely protein kinase binding modes (e.g., Type I, II, allosteric). nih.gov | ML models for classifying kinase inhibitors. nih.gov |

| Pharmacokinetics | ADME Prediction | Forecast properties like oral absorption, solubility, and permeability. nih.gov | Qikprop and other computational tools for ADME analysis. nih.gov |

| Target Identification | Polypharmacology Prediction | Generate a list of probable biological targets to explore new therapeutic uses. mdpi.com | Use of Polypharmacology Browser to predict targets for anti-inflammatory compounds. mdpi.com |

| Chemical Synthesis | Reaction Optimization | Predict optimal conditions (catalyst, solvent, temperature) for synthesis. | General use of computational chemistry to model reaction pathways. openaccessjournals.com |

| Toxicology | Immunotoxicity Modeling | Predict potential adverse interactions with the immune system. nih.gov | Perturbation Theory ML modeling for drug interactions with cytokines. nih.gov |

Role in Advanced Materials Science and Supramolecular Chemistry

The unique structure of this compound makes it a valuable building block in materials science, particularly in the construction of functional supramolecular assemblies and advanced materials. bldpharm.com Its ability to act as a ligand for metal ions is central to this role.

A significant emerging application is in the development of materials with unique photophysical properties. For example, picolinamide-supported organoboron complexes have been synthesized that exhibit aggregation-induced emission (AIE). nih.gov AIE materials are highly fluorescent in an aggregated state but show weak emission when dissolved, a property that is highly desirable for applications in OLEDs (Organic Light-Emitting Diodes), chemical sensors, and bio-imaging. nih.gov The commercial availability of this compound for materials science research, including for AIE materials and MOF (Metal-Organic Framework) ligands, underscores its potential in this field. bldpharm.com

In supramolecular chemistry, the compound can be used to form discrete coordination complexes or extended networks. The directionality of the bonds formed by the pyridine and imidamide groups can be exploited to construct complex architectures. Furthermore, computational studies on related compounds have explored their adsorption onto metal surfaces, suggesting potential applications in corrosion inhibition and surface modification. journalirjpac.com Future research could focus on designing novel MOFs with tailored pore sizes and functionalities for gas storage or catalysis, or developing new luminescent materials based on the AIE effect.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(tert-Butyl)picolinimidamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via amidoxime intermediates reacting with acyl chlorides. For example, analogous compounds like (Z)-6-methyl-N′-((5-methyl-3-phenylisothiazole-4-carbonyl)oxy)picolinimidamide were synthesized with yields of 70–80% using optimized reaction times (6–8 hours) and solvent systems (e.g., dichloromethane or THF) . To improve yields, researchers should monitor reaction progress via TLC or HPLC, adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride to amidoxime), and use anhydrous conditions to minimize hydrolysis side reactions.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ peaks). Purity (>98%) should be validated using reverse-phase HPLC with UV detection at 254 nm, as demonstrated for structurally related picolinimidamide derivatives .

Q. How can researchers assess the purity of this compound and address batch-to-batch variability?

- Methodological Answer : Batch purity is quantified via HPLC with a C18 column (acetonitrile/water gradient). For reproducibility, document solvent ratios, column temperature, and flow rates. Comparative analysis of multiple batches (e.g., 3–5 replicates) using statistical methods (e.g., ANOVA) identifies variability sources, such as incomplete purification or residual solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

- Methodological Answer : SAR studies require systematic substitution of the tert-butyl group and picolinimidamide core. For example, replace tert-butyl with trifluoromethyl or methoxy groups (see analogs in and ). Test derivatives against biological targets (e.g., adenosine receptors or enzymes) using competitive binding assays (IC₅₀ determination) or enzymatic inhibition assays. Compare bioactivity data to establish substituent effects on potency and selectivity .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell lines, buffer pH). Replicate experiments under standardized protocols, including:

- Positive controls : Use reference compounds (e.g., adenosine A3 receptor antagonists).

- Dose-response curves : Test ≥5 concentrations to ensure accurate EC₅₀/IC₅₀ calculations.

- Statistical validation : Apply t-tests or non-parametric methods (Mann-Whitney U) to confirm significance (p < 0.05) .

Q. How can computational modeling enhance the design of this compound derivatives for target-specific interactions?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., adenosine receptors). Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Validate predictions with in vitro binding assays and correlate computational scores (e.g., docking scores) with experimental IC₅₀ values .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer : Document detailed synthetic steps, including:

- Reagent specifications : Purity grades (e.g., ≥99% for starting materials).

- Reaction monitoring : Time-stamped HPLC/NMR data.

- Purification methods : Column chromatography conditions (e.g., silica gel mesh, solvent gradients).

Share raw data and spectra in supplementary materials to enable cross-validation .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer : Re-evaluate force field parameters or solvation models in simulations. For example, if docking predicts strong binding but assays show weak activity, assess protein flexibility or post-translational modifications. Use molecular dynamics simulations (e.g., GROMACS) to explore conformational changes in the target protein .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|